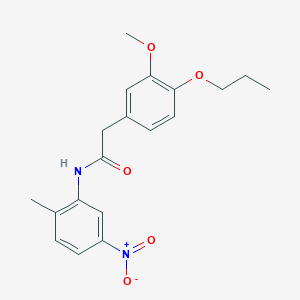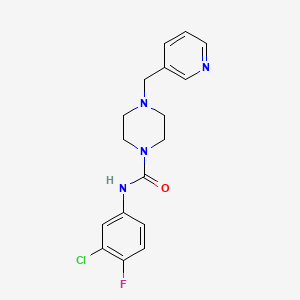
2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide
説明
The compound belongs to a class of organic molecules characterized by the presence of both ether (methoxy and propoxy groups) and amide functional groups attached to aromatic rings. This molecular architecture suggests its potential utility in various chemical and pharmaceutical applications, although specifics about this compound may require further investigation to fully understand its applications outside of drug use and dosage.
Synthesis Analysis
Research on similar compounds, such as the synthesis of related acetamides, often involves catalytic hydrogenation or reductive carbonylation processes. For instance, the catalytic hydrogenation of nitro compounds to amines is a common step in the synthesis of acetamide derivatives, utilizing palladium on carbon (Pd/C) catalysts for high selectivity and activity (Zhang Qun-feng, 2008). Another approach involves the reductive carbonylation of nitrobenzene to selectively form N-(4-hydroxyphenyl)acetamide in one pot, highlighting the versatility and efficiency of palladium(II)-complexes as catalysts (A. Vavasori, Marco Capponi, L. Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the conformation of functional groups. For example, the crystal structure analysis of similar acetamides reveals the presence of classical N-H...O hydrogen bonds, indicating the potential for intermolecular interactions that could influence the compound's physical and chemical properties (A. Camerman, A. Hempel, D. Mastropaolo, N. Camerman, 2005).
特性
IUPAC Name |
2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-4-9-26-17-8-6-14(10-18(17)25-3)11-19(22)20-16-12-15(21(23)24)7-5-13(16)2/h5-8,10,12H,4,9,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHVNXHYDJYWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-{[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B4536449.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4536452.png)
![N-[(allylamino)carbonothioyl]-5-bromo-2-chlorobenzamide](/img/structure/B4536458.png)
![4-bromo-1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4536483.png)
![methyl 2-({[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4536486.png)
![2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4536493.png)
![2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4536497.png)

![4-(1,5-dimethyl-1H-pyrazol-3-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4536517.png)
![4-cyano-3-isopropylpyrido[1,2-a]benzimidazole-1-carboxylic acid](/img/structure/B4536519.png)
![ethyl 5-({2-[(allylamino)carbonothioyl]hydrazino}carbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B4536522.png)
![({2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4536541.png)
![2-(4-acetyl-1-piperazinyl)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B4536559.png)